A Comprehensive Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene
A Comprehensive Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene
CAS Number: 615-87-2
This technical guide provides an in-depth overview of 1,5-dibromo-2,4-dimethylbenzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, synthesis protocols, key reactions, and safety information.
Chemical and Physical Properties
1,5-Dibromo-2,4-dimethylbenzene, also known as 4,6-dibromo-m-xylene, is a disubstituted aromatic compound. Its molecular structure, featuring two bromine atoms and two methyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The bromine atoms can be selectively replaced in various cross-coupling reactions, allowing for the stepwise introduction of different functional groups.[1]
Table 1: Physicochemical Properties of 1,5-Dibromo-2,4-dimethylbenzene
| Property | Value | Reference(s) |
| CAS Number | 615-87-2 | [2][3] |
| Molecular Formula | C₈H₈Br₂ | [2][3] |
| Molecular Weight | 263.96 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 71-72 °C | [4] |
| Boiling Point | 262.2 °C | [2] |
| Density | 1.75 g/cm³ | [2] |
| IUPAC Name | 1,5-dibromo-2,4-dimethylbenzene | [5] |
| Synonyms | 4,6-Dibromo-m-xylene, 4,6-dibromo-1,3-dimethylbenzene | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,5-dibromo-2,4-dimethylbenzene.
Table 2: Spectroscopic Data for 1,5-Dibromo-2,4-dimethylbenzene
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available for review. | [6] |
| ¹³C NMR | Spectra available for review. | [7] |
| Mass Spectrometry (MS) | Spectra available for review. | [7] |
Synthesis of 1,5-Dibromo-2,4-dimethylbenzene
The synthesis of 1,5-dibromo-2,4-dimethylbenzene is typically achieved through the bromination of m-xylene. Two detailed experimental protocols are provided below.
Experimental Protocol 1: Bromination using Bromine and Iodine
This method involves the direct bromination of m-xylene using elemental bromine with iodine as a catalyst.
Diagram 1: Synthesis of 1,5-Dibromo-2,4-dimethylbenzene via Bromination with I₂ catalyst
Caption: Workflow for the synthesis of 1,5-Dibromo-2,4-dimethylbenzene.
Procedure:
-
A 100-mL round-bottomed flask wrapped in aluminum foil is charged with m-xylene (40.0 mL, 328 mmol) and iodine (0.48 g, 1.90 mmol).[3]
-
The mixture is stirred for approximately one hour while cooling in an ice bath.[3]
-
Bromine (34 mL, 656 mmol) is added via a dropping funnel over a period of one hour.[3]
-
After reacting overnight, potassium hydroxide (KOH) (20% aq, 150 mL) is added, and the resulting mixture is gently heated using a heating mantle.[3]
-
The solid melts, and the biphasic mixture is stirred for about one hour until the yellow color fades.[3]
-
After cooling, the liquid is decanted, and the white solid is collected by filtration.[3]
-
The solid is washed with additional water (3 x 100 mL) and then recrystallized from ethanol (250 mL) to yield the final product.[3]
Experimental Protocol 2: Bromination using Zinc Bromide and a Phase Transfer Catalyst
This alternative method utilizes zinc bromide as the bromine source in the presence of a phase transfer catalyst.
Procedure:
-
To a 200 mL flask, add m-xylene (7.5 mmol, 0.795 g), zinc bromide (33.6 mmol, 7.56 g), and nitromethane (60 mL).[3]
-
The resulting solution is stirred at room temperature.[3]
-
Slowly add di-n-butyltetrabutylammonium (15.8 mmol, 6.19 g) in batches.[3]
-
The reaction mixture is stirred continuously for 44 hours at room temperature.[3]
-
The reaction is quenched by the addition of aqueous sodium sulfite and extracted with ether.[3]
-
The organic layers are combined and concentrated under reduced pressure to give a yellow solid.[3]
-
Hexane is added to the yellow solid, and the mixture is heated to approximately 85°C and filtered.[3]
-
The filtrate is concentrated under reduced pressure to give the target product as a white solid (yield: 48%).[3]
Applications in Organic Synthesis
1,5-Dibromo-2,4-dimethylbenzene is a valuable intermediate for creating highly functionalized aromatic compounds, which are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a general protocol that can be adapted for 1,5-dibromo-2,4-dimethylbenzene.
Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.
General Experimental Protocol:
-
To an oven-dried Schlenk flask, add 1,5-dibromo-2,4-dimethylbenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[8]
-
Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., Toluene/H₂O 4:1).[8]
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.
Diagram 3: Generalized Buchwald-Hartwig Amination Workflow
Caption: Generalized workflow for Buchwald-Hartwig amination reactions.
General Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 1,5-dibromo-2,4-dimethylbenzene (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).[9][10]
-
Seal the tube and place it in a preheated oil bath at approximately 100 °C.[9][10]
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.[9][10]
-
Upon completion, cool the reaction mixture to room temperature.[9][10]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.[9][10]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.[9][10]
-
Purify the crude product by flash column chromatography.[9][10]
Safety and Handling
1,5-Dibromo-2,4-dimethylbenzene may cause serious eye irritation and respiratory irritation.[6] It is also potentially harmful to aquatic life with long-lasting effects.[2]
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Reference(s) |
| Hazard | H319 | Causes serious eye irritation. | [6] |
| Hazard | H335 | May cause respiratory irritation. | [6] |
| Hazard | H413 | May cause long lasting harmful effects to aquatic life. | [1][2] |
| Precautionary | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray. | [6] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | [6] |
| Precautionary | P273 | Avoid release to the environment. | [1] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,5-Dibromo-2,4-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,5-Dibromo-2,4-dimethylbenzene | C8H8Br2 | CID 621990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Dibromo-2,4-dimethylbenzene(615-87-2) 1H NMR [m.chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
